3-Oxa-7-azabicyclo[3.3.1]nonane: Structural Dynamics and Synthetic Utility
3-Oxa-7-azabicyclo[3.3.1]nonane: Structural Dynamics and Synthetic Utility
This technical guide provides an in-depth analysis of the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold, a privileged bicyclic heterocycle in medicinal chemistry.[1] It details the structural dynamics, synthetic methodologies, and pharmacological applications of this bispidine bioisostere.[1][2][3]
[1][3][4][5]
Executive Summary
The 3-oxa-7-azabicyclo[3.3.1]nonane core (CAS 280-75-1) represents a critical structural variation of the bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold.[1] Characterized by a rigid bicyclic framework with bridgehead carbons at positions 1 and 5, this molecule features an oxygen atom at position 3 and a nitrogen atom at position 7.[1][2][3]
Key Value Proposition:
-
Bioisosterism: It serves as a lipophilic and pKa-modulating bioisostere of bispidine.[1][2][3] Replacing one amine with an ether oxygen eliminates one basic center, reducing the risk of lysosomal trapping and improving oral bioavailability.[2][3]
-
Vectorial Rigidity: The rigid [3.3.1] framework locks substituents into precise spatial orientations, making it ideal for probing G-protein coupled receptors (GPCRs) and ion channels (e.g., hERG, Na+ channels).[1][2][3]
Structural & Conformational Analysis
The Chair-Chair vs. Boat-Chair Equilibrium
Unlike the adamantane cage, the bicyclo[3.3.1]nonane system possesses conformational flexibility.[1][2] The 3-oxa-7-aza analog exists in a dynamic equilibrium primarily governed by transannular interactions.[1][3]
-
Chair-Chair (CC) Conformer: Ideally the most stable, but suffers from severe non-bonded repulsion between the lone pairs of the heteroatoms at positions 3 and 7 (endo-endo orientation).[1][2] This is often termed the "Hockey Stick" effect or repulsive dipole interaction.[1][2][3]
-
Chair-Boat (CB) / Boat-Chair (BC) Conformer: To relieve the transannular repulsion, one of the rings (typically the one bearing the bulkier substituent or the nitrogen ring) flips into a boat conformation.[1][2]
Thermodynamic Insight:
Computational studies (MP4/6-31G level) indicate a minimal energy difference (
Physicochemical Profile
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | 127.19 g/mol | Fragment-based drug discovery (FBDD) friendly.[1][3] |
| LogP (Predicted) | ~0.1 | Lower than carbocyclic analogs; good solubility.[1][2][3] |
| H-Bond Acceptors | 2 (O3, N7) | Dual interaction points for receptor binding.[1][2][3] |
| H-Bond Donors | 1 (NH, if unsubstituted) | Versatile derivatization point.[1][2][3] |
| Basicity (pKa) | ~9.0 (Secondary Amine) | Physiological ionization; lower than bispidine (~10-11).[1][2][3] |
Synthetic Methodologies
The construction of the 3-oxa-7-azabicyclo[3.3.1]nonane skeleton relies on the Double Mannich Condensation , a robust reaction that assembles the bicyclic core in a single or two-step sequence.[1]
Retrosynthetic Analysis
The most efficient route disconnects the molecule at the nitrogen bridge, utilizing a pre-formed oxygen-containing ring (tetrahydro-4H-pyran-4-one) as the scaffold for the Mannich closure.[1]
Figure 1: Synthetic pathway for the assembly of the 3-oxa-7-azabicyclo[3.3.1]nonane core via double Mannich condensation.[1]
Detailed Experimental Protocol
Objective: Synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one . Rationale: The benzyl group acts as a versatile protecting group that can be removed via hydrogenolysis to yield the secondary amine.[2][3]
Reagents:
Step-by-Step Workflow:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve tetrahydro-4H-pyran-4-one (1.0 g, 10 mmol) in methanol (20 mL).
-
Amine Addition: Add benzylamine (1.07 g, 10 mmol) followed by glacial acetic acid (0.7 mL). Stir at room temperature for 15 minutes to allow imine formation equilibrium.
-
Mannich Closure: Add paraformaldehyde (0.66 g, 22 mmol). The use of paraformaldehyde ensures a slow release of formaldehyde, reducing polymerization side reactions.[2][3]
-
Reflux: Heat the mixture to reflux (65°C) for 4-6 hours. Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM). The product typically appears as a new spot with lower Rf than the starting amine.[2][3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove methanol.[1][2][3]
-
Dilute the residue with water (20 mL) and basify to pH >10 using 1N NaOH.[1][2][3] Critical: The free base must be generated to extract into the organic phase.[1][2][3]
-
Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate.[1][2][3]
-
-
Purification: The crude residue is often a viscous oil.[1][2][3] Purify via flash column chromatography (Hexanes:Ethyl Acetate 3:1) or recrystallize the hydrochloride salt from Ethanol/Ether.[1][2][3]
Self-Validation Check:
-
1H NMR (CDCl3): Look for the diagnostic bridgehead protons (H1, H5) around 2.5-3.0 ppm and the AB system of the bridging methylenes (H6, H8) and (H2, H4).[1][2][3] The benzylic CH2 usually appears as a singlet ~3.5 ppm.[1][2][3]
Medicinal Chemistry Applications
Antiarrhythmic Agents (Class III)
The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold has been extensively explored as a template for Class III antiarrhythmic drugs.[1][3]
-
Mechanism: These agents block potassium channels (specifically
).[1][2][3] -
SAR Insight: The distance between the basic nitrogen (N7) and the aromatic pharmacophore attached to it is critical.[1][2][3] The rigid bicyclic cage mimics the spatial arrangement found in Tedisamil , but the oxygen substitution modulates the lipophilicity, reducing CNS side effects compared to the purely nitrogenous analogs.[2][3]
Orexin Receptor Antagonists
Recent patent literature (WO2013050938) highlights the utility of 9-oxa-3,7-diazabicyclo and related 3-oxa-7-aza scaffolds in developing Orexin-1 and Orexin-2 receptor antagonists.[1]
-
Therapeutic Area: Sleep disorders, anxiety, and addiction.[1][2][3][4]
-
Design Logic: The scaffold acts as a central spacer, orienting two aromatic wings (one on N7, one linked to the C9 position or C1/C5) to engage hydrophobic pockets in the GPCR transmembrane domain.[2][3]
Conformational Mapping
The scaffold is used to map the "active volume" of receptors.[2][3] Because the distance between the O3 and N7 atoms is fixed (approx 2.8 - 3.2 Å depending on conformation), it serves as a "molecular ruler" to test pharmacophore models requiring specific donor-acceptor distances.[1][2][3]
Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.[1][3]
References
-
Synthesis and Conformational Analysis: Juaristi, E., et al. "Conformational preference in 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones."[1][3] Journal of Organic Chemistry.
-
Antiarrhythmic Applications: Barnes, B. J., et al. "Synthesis and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonanes and 3-oxa analogs."[1][3] Journal of Medicinal Chemistry.
-
Orexin Antagonists: Boss, C., et al. "3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives."[1][2][3][4] World Intellectual Property Organization (WO2013050938).[1][2][3]
-
General Synthesis: Berlin, K. D., et al. "Synthesis of N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones."[1][3] Journal of Organic Chemistry.
-
PubChem Compound Summary: "3-Oxa-7-azabicyclo[3.3.1]nonane."[1][3][5] National Center for Biotechnology Information.[1][2][3] [1][2][3]
Sources
- 1. PubChemLite - 3-oxa-7-azabicyclo[3.3.1]nonane (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 2. Sci-Hub. SYNTHESIS OF 3,7,9- AND 2,6,9-TRIAZABICYCLO[3.3.1]NONANE DERIVATIVES / HETEROCYCLES, 2013 [sci-hub.box]
- 3. 3-Oxa-7-azabicyclo(3.3.1)nonane | C7H13NO | CID 50986283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
